Europium(3+);trisulfate;hydrate

Übersicht

Beschreibung

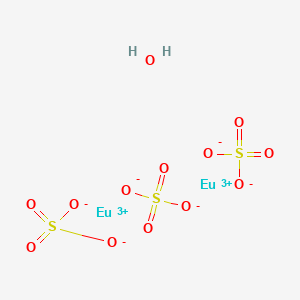

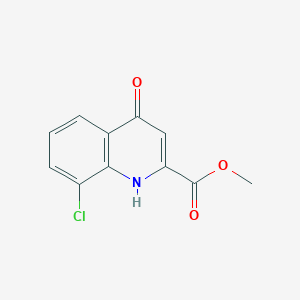

Europium(3+);trisulfate;hydrate is a compound with the molecular formula Eu2H2O13S3 and a molecular weight of 610.1 g/mol. It is used in various applications due to its unique properties .

Synthesis Analysis

Europium(III) complexes have been synthesized using various methods. For instance, europium(III) complexes with ligands bearing benzimidazole groups were synthesized and characterized by FT-IR, UV–Vis, 1 H-NMR, and elemental analysis . Another method involved the solvent-assisted grinding method, which used a main ligand and secondary ligands .Chemical Reactions Analysis

Europium reacts readily with dilute sulfuric acid, forming Eu(III) ions and hydrogen gas . It also reacts with air, halogens, and water, forming various compounds .Physical And Chemical Properties Analysis

Europium is the least dense, the softest, and the most volatile member of the lanthanide series. The pure metal is silvery, but after even a short exposure to air it becomes dull, because it readily oxidizes in air to form Eu(OH)2·H2O .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Luminescence

Europium(III), with its strong luminescence particularly in the red spectral region, is of significant interest for both theoretical and practical applications. The energy level structure, transition intensities, and decay times of excited states of Europium(III) have been extensively studied, making it a valuable probe for site symmetry determination in various host matrices. The luminescence properties are enhanced by certain ligands, such as dimethyl sulfoxide, indicating Europium(III)'s potential in designing luminescent materials (Binnemans, 2015; Brito et al., 2000).

Crystal Field Perturbation Studies

The Europium(III) ion's response to crystal-field perturbations in various host matrices provides insights into the electronic configurations and symmetry of the sites occupied by Europium ions. These studies are crucial for understanding the interaction between the Europium ions and their surrounding lattice, with implications for material design in photonics and other areas of materials science (Ahmed et al., 2003).

Coordination Chemistry and Complex Formation

Europium(III) forms various complexes with diketonates and other ligands, exhibiting distinct photoluminescent properties. The coordination environment, such as the substitution of water molecules by specific ligands, can significantly influence Europium(III)'s luminescence, offering pathways to tailor materials for specific optical applications (Biju et al., 2006).

Environmental and Waste Management Applications

Studies on the sorption mechanisms of Europium on various substrates, such as calcium silicate hydrate phases of hydrated cement, reveal its potential in waste management and environmental remediation. Understanding the interactions of Europium with these materials aids in predicting the behavior of trivalent radionuclides in radioactive waste repositories, which is crucial for safe waste disposal practices (Pointeau et al., 2001).

Material Science and Optoelectronics

The incorporation of Europium(III) into various host materials, such as alkali sulfates, enhances luminescent properties and enables the development of new types of storage phosphors for X-ray and optoelectronic devices. The ability to control Europium's valency and its luminescent behavior under different conditions opens new avenues in the design of advanced materials for optoelectronic applications (Upadeo & Moharil, 1996; Robinson et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

europium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAFKHTFWICCJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583546 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(3+);trisulfate;hydrate | |

CAS RN |

20814-06-6 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)